molecular formula C6H4BrFIN B13456834 3-Bromo-2-fluoro-4-iodoaniline

3-Bromo-2-fluoro-4-iodoaniline

Cat. No.: B13456834
M. Wt: 315.91 g/mol
InChI Key: KNBIAMMGRVFKQE-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-iodoaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, fluorine, and iodine atoms attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-4-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method involves the sequential halogenation of aniline. For instance, 4-bromoaniline can be reacted with iodine to produce 4-bromo-2-iodoaniline . Further fluorination can be achieved using appropriate fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-4-iodoaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-fluoro-4-iodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-4-iodoaniline depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The presence of multiple halogen atoms can influence its reactivity and interaction with other molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-fluoro-4-iodoaniline is unique due to the presence of three different halogen atoms on the aniline ring. This unique combination of halogens can lead to distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H4BrFIN

Molecular Weight

315.91 g/mol

IUPAC Name

3-bromo-2-fluoro-4-iodoaniline

InChI

InChI=1S/C6H4BrFIN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2

InChI Key

KNBIAMMGRVFKQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)F)Br)I

Origin of Product

United States

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